3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one
Description
The compound 3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one is a structurally complex molecule featuring a piperidin-4-one core substituted with two methylidene groups: one derived from 3,4-dimethoxyphenyl and the other from 1H-indol-3-yl. The 1-methyl group on the piperidine ring further modulates its steric and electronic properties.
Properties
Molecular Formula |
C24H24N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one |
InChI |
InChI=1S/C24H24N2O3/c1-26-14-18(10-16-8-9-22(28-2)23(11-16)29-3)24(27)19(15-26)12-17-13-25-21-7-5-4-6-20(17)21/h4-13,25H,14-15H2,1-3H3 |
InChI Key |
JYOLPDWVAMBMQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(=CC3=CNC4=CC=CC=C43)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1H-indole-3-carbaldehyde with 1-methyl-4-piperidone in the presence of a base to form the intermediate product. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole or benzylidene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and benzylidene moieties.
Reduction: Reduced forms of the compound, such as the corresponding alcohols.
Substitution: Substituted derivatives with various functional groups attached to the indole or benzylidene rings.
Scientific Research Applications
(E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of (E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzylidene group may also contribute to the compound’s biological effects by interacting with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares partial structural homology with several derivatives documented in the literature:
[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (): Core structure: Pyrazoline ring fused to a pyridine moiety. Key substituents: Indol-3-yl and phenyl groups. Comparison: Unlike the target compound, this analogue lacks the piperidinone core and methoxy-substituted aromatic system.
2-(3,4-dimethoxyphenyl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Core structure: Pyrido[1,2-a]pyrimidin-4-one. Key substituents: 3,4-dimethoxyphenyl and 1-methylpiperidin-4-yl groups. Comparison: While sharing the 3,4-dimethoxyphenyl group, this compound’s fused heterocyclic core differs significantly from the piperidinone scaffold. The pyrimidinone system may enhance rigidity and π-stacking interactions, influencing bioavailability and receptor binding .
Functional Group Variations
- Methoxy-substituted aromatic rings: Present in both the target compound and the pyrido[1,2-a]pyrimidin-4-one derivative (). Methoxy groups are known to enhance lipid solubility and modulate electron density, affecting interactions with hydrophobic binding pockets .
- This group is absent in the pyrido-pyrimidinone analogues () but present in the pyrazoline derivative () .
Pharmacological Profiles (Inferred)
No direct pharmacological data for the target compound are available. However, structural parallels suggest hypothetical activity:
- Neurological applications : Indole derivatives (e.g., serotonin analogs) and piperidine-based molecules are common in CNS drug design.
Table 1: Structural and Functional Comparison
Biological Activity
3-[(3,4-Dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one, also known as CA-5f, is a synthetic compound with potential therapeutic applications. Its structure combines elements of piperidinone and indole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of CA-5f, focusing on its cytotoxic effects, mechanisms of action, and potential applications in cancer therapy.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C24H24N2O3 |
| Molecular Weight | 388.46 g/mol |
| IUPAC Name | (3E,5E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one |
| PubChem CID | 57341148 |
Cytotoxicity
Research has demonstrated that compounds similar to CA-5f exhibit significant cytotoxicity against various human tumor cell lines. A study evaluating a series of 3,5-diarylidene-4-piperidones reported selective toxicity against leukemia cells and other neoplastic diseases. The cytotoxic effects were measured using IC50 values across multiple cancer cell lines, indicating that modifications in the chemical structure can enhance or reduce efficacy against specific cancer types .
The mechanisms by which CA-5f exerts its biological effects include:
- Inhibition of Cell Proliferation : CA-5f has been shown to inhibit proliferation in cancer cells through apoptosis induction.
- Targeting Specific Pathways : The compound may interact with signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Study 1: Cytotoxic Evaluation
A comprehensive evaluation of 54 human tumor cell lines revealed that CA-5f exhibited selective cytotoxicity towards leukemia and melanoma cells. The study found that compounds with higher molar refractivity and specific substituents showed increased cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .
Study 2: Indole Derivatives
A related investigation focused on indole derivatives as cyclooxygenase inhibitors demonstrated that modifications similar to those in CA-5f led to enhanced anti-inflammatory activity. The study highlighted the importance of structural features in determining biological activity and potential therapeutic applications .
Discussion
The biological activity of CA-5f suggests its potential as a therapeutic agent in oncology. Its ability to selectively target cancer cells while sparing normal cells is particularly valuable in developing effective cancer treatments. Further research is needed to fully elucidate its mechanisms of action and optimize its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
